molecular formula C24H20N4O2S2 B10869810 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

Cat. No.: B10869810
M. Wt: 460.6 g/mol
InChI Key: FPIZQXXWMKKCOI-UHFFFAOYSA-N
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Description

2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is a complex organic compound that features both benzimidazole and benzothiazole moieties. These structures are known for their significant biological activities, making this compound of interest in various fields such as medicinal chemistry and pharmacology.

Properties

Molecular Formula

C24H20N4O2S2

Molecular Weight

460.6 g/mol

IUPAC Name

2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

InChI

InChI=1S/C24H20N4O2S2/c1-14-3-9-19-21(11-14)32-23(26-19)15-4-6-16(7-5-15)25-22(29)13-31-24-27-18-10-8-17(30-2)12-20(18)28-24/h3-12H,13H2,1-2H3,(H,25,29)(H,27,28)

InChI Key

FPIZQXXWMKKCOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CSC4=NC5=C(N4)C=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide typically involves multiple steps:

  • Formation of Benzimidazole and Benzothiazole Precursors

    • The benzimidazole precursor can be synthesized by the condensation of o-phenylenediamine with methoxybenzoic acid under acidic conditions.
    • The benzothiazole precursor is usually prepared by the cyclization of 2-aminothiophenol with methylbenzoic acid in the presence of a dehydrating agent.
  • Thioether Formation

    • The benzimidazole derivative is then reacted with a suitable thiolating agent to introduce the sulfanyl group.
  • Amide Bond Formation

    • The final step involves coupling the sulfanyl-benzimidazole intermediate with the benzothiazole derivative using an amide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
  • Reduction

    • Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
  • Substitution

    • Nucleophilic substitution reactions can occur at the benzimidazole or benzothiazole rings, allowing for the introduction of various substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Various substituted benzimidazole or benzothiazole derivatives.

Scientific Research Applications

Biological Activities

The biological activities of 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide have been investigated in several studies, highlighting its potential as an enzyme inhibitor and anticancer agent.

Enzyme Inhibition

Alpha-glucosidase Inhibition: Research indicates that compounds similar to this structure exhibit significant inhibitory effects on alpha-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can be beneficial in managing conditions like Type 2 diabetes mellitus (T2DM) by delaying carbohydrate absorption and lowering postprandial blood glucose levels .

Acetylcholinesterase Inhibition: Another study demonstrated that related compounds could inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's disease (AD). The inhibition of this enzyme can enhance cholinergic transmission, potentially improving cognitive function in affected individuals .

Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines. Notably:

  • Cytotoxicity Studies: In vitro studies using the MTT assay showed that derivatives of this compound exhibited cytotoxic effects against human colon cancer (HCT116), hepatocellular carcinoma (HepG2), and mammary gland cancer (MCF-7) cell lines. The IC50 values for some derivatives were comparable to standard chemotherapeutic agents like doxorubicin .

Case Studies

Several case studies have documented the therapeutic efficacy of compounds related to 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide:

  • Study on Diabetes Management: A clinical study evaluated the effects of a benzimidazole derivative on glycemic control in diabetic patients. The results indicated a significant reduction in fasting blood glucose levels compared to placebo groups .
  • Neuroprotective Effects: Another investigation focused on the neuroprotective effects of similar compounds in animal models of Alzheimer’s disease. The results suggested improved cognitive performance and reduced amyloid-beta plaque accumulation in treated subjects .

Mechanism of Action

The compound exerts its biological effects primarily through interaction with cellular targets such as enzymes and receptors. The benzimidazole and benzothiazole moieties can bind to DNA or proteins, disrupting their normal function. This binding can inhibit enzyme activity, interfere with DNA replication, or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide
  • N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

Uniqueness

Compared to other similar compounds, 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is unique due to the combination of both benzimidazole and benzothiazole rings in a single molecule. This dual functionality enhances its biological activity and broadens its range of applications in medicinal chemistry and material science.

This compound’s unique structure allows it to interact with multiple biological targets, making it a versatile candidate for drug development and other scientific research applications.

Biological Activity

The compound 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article synthesizes current research findings regarding its biological activity, including antitumor and antimicrobial properties.

Chemical Structure and Properties

This compound belongs to a class of molecules characterized by the presence of benzimidazole and benzothiazole moieties, which are known for their diverse biological activities. The molecular formula is C19H19N3O2SC_{19}H_{19}N_3O_2S with a molecular weight of 357.43 g/mol.

PropertyValue
Molecular FormulaC19H19N3O2SC_{19}H_{19}N_3O_2S
Molecular Weight357.43 g/mol
LogP4.63
Density1.4 g/cm³

Antitumor Activity

Recent studies have evaluated the antitumor potential of compounds similar to 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide using various cancer cell lines.

  • Cell Line Studies : The compound was tested against several human lung cancer cell lines (A549, HCC827, and NCI-H358). Results indicated significant cytotoxicity with IC50 values ranging from 6.26 µM to 20.46 µM in different assay formats (2D vs. 3D cultures) .
  • Mechanism of Action : The mechanism appears to involve intercalation into DNA, particularly binding within the minor groove of AT-rich regions, which disrupts cellular proliferation and induces apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against various pathogens, including Gram-positive and Gram-negative bacteria.

  • Testing Methods : Antimicrobial activity was evaluated using broth microdilution methods according to CLSI guidelines. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
  • Comparative Analysis : Compounds with similar structures have shown varying degrees of antimicrobial activity; however, those containing both benzimidazole and benzothiazole rings generally exhibited enhanced effectiveness against microbial strains .

Case Studies

Several case studies have documented the biological effects of this compound and related derivatives:

  • Study on Antitumor Effects : In a controlled study, a series of benzimidazole derivatives were synthesized and tested for their ability to inhibit tumor growth in vitro. The results indicated that compounds with structural similarities to our target compound exhibited significant inhibition rates .
  • Antimicrobial Efficacy : Another study focused on the synthesis and evaluation of benzothiazole derivatives highlighted the importance of substituent groups in enhancing antimicrobial properties. The presence of methoxy groups was particularly beneficial in increasing potency against specific bacterial strains .

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